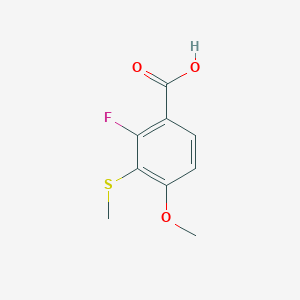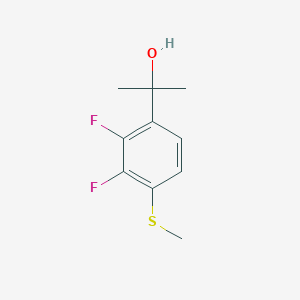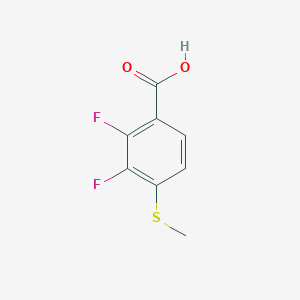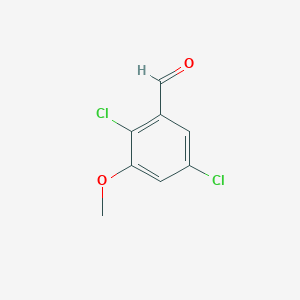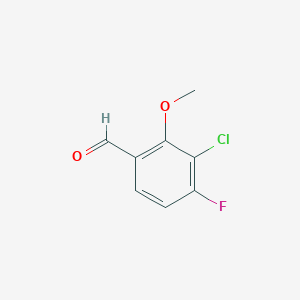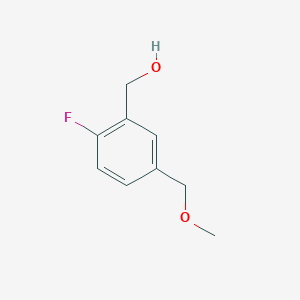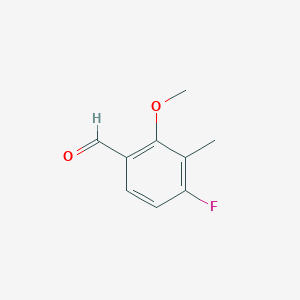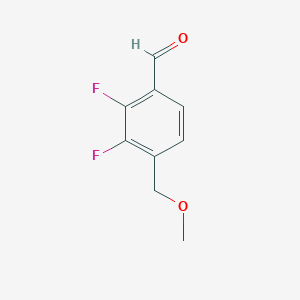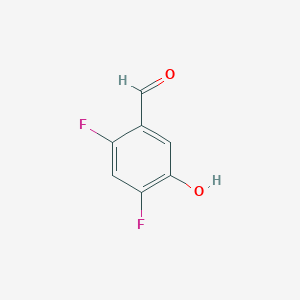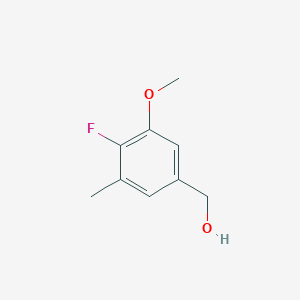
4-Fluoro-3-methoxy-5-methylbenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring, along with a hydroxymethyl group.
准备方法
The synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-3-methoxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction conditions typically include stirring the mixture at room temperature for several hours until the reduction is complete .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
4-Fluoro-3-methoxy-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoro-3-methoxy-5-methylbenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an appropriate solvent like dichloromethane.
Reduction: The compound can be reduced to form 4-fluoro-3-methoxy-5-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-fluoro-3-methoxy-5-methylbenzyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Fluoro-3-methoxy-5-methylbenzyl alcohol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
作用机制
The mechanism of action of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol depends on its specific application. In biochemical assays, the compound may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The methoxy and methyl groups may also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
相似化合物的比较
4-Fluoro-3-methoxy-5-methylbenzyl alcohol can be compared with other similar compounds, such as:
4-Fluoro-3-methoxybenzyl alcohol: Lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
4-Fluoro-5-methylbenzyl alcohol: Lacks the methoxy group at the 3-position, which may influence its solubility and interaction with molecular targets.
3-Methoxy-5-methylbenzyl alcohol: Lacks the fluorine atom at the 4-position, which may reduce its binding affinity and selectivity towards specific enzymes or receptors.
The presence of the fluorine atom, methoxy group, and methyl group in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
属性
IUPAC Name |
(4-fluoro-3-methoxy-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6-3-7(5-11)4-8(12-2)9(6)10/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPRTZPFMCGINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
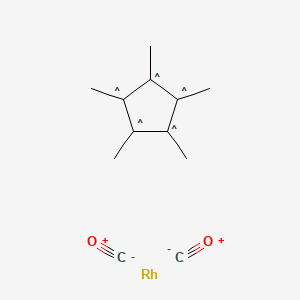
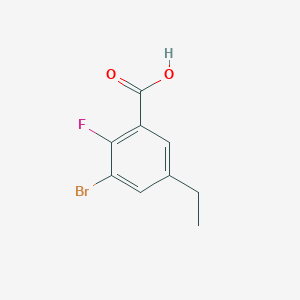
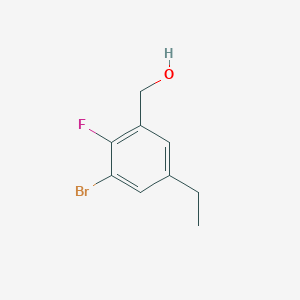
![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)
